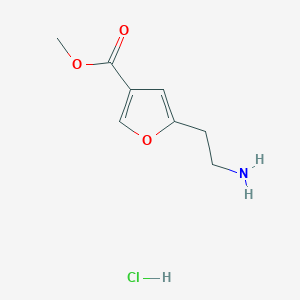![molecular formula C14H17N3O2S B2648824 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 2034568-31-3](/img/structure/B2648824.png)
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide” is a compound that belongs to the class of heterocyclized dipeptides . It is related to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives, which are known for their antimicrobial activity and also for their analgesic, antipyretic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of this compound involves several steps. For example, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative BIM-46174 was synthesized from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile (4a), through the bis-O-acetoxyamidoxime followed by hydrogenation in glacial acetic acid .Molecular Structure Analysis
The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass, and IR spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, coupling, deprotection, oxidation, and hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various spectroscopic techniques such as 1H, 13C NMR, Mass, and IR .Applications De Recherche Scientifique
Chemical Synthesis and Properties
Relayed Proton Brake Mechanism : The study by Furukawa et al. (2020) discusses the addition of methane sulfonic acid to a related compound, leading to selective protonation and significant deceleration of rotation rates around specific bonds through a relayed brake mechanism. This illustrates the compound's potential role in controlling molecular motion (Furukawa et al., 2020).
Lanthanide Helicates : A different research by Elhabiri et al. (1999) involves the synthesis of lanthanide carboxylates using a segmental ligand related to the compound . This research highlights the stability and luminescence of these metal-organic frameworks in water, indicating the compound's utility in creating luminescent materials (Elhabiri et al., 1999).
Application in Synthesis and Material Science
Synthesis of HMG-CoA Reductase Inhibitors : Watanabe et al. (1997) explored the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, demonstrating the compound's role in synthesizing potent inhibitors for cholesterol biosynthesis. This underscores the versatility of such compounds in medicinal chemistry synthesis (Watanabe et al., 1997).
Fluorescent Probes Development : Abdul-Aziz et al. (1995) reported on the synthesis of substituted tetraarylbenzo derivatives using a process that involves treatment with methanesulfonyl chloride. These compounds exhibit high fluorescence and may serve as fluorescent probes, indicating potential applications in bioimaging and sensors (Abdul-Aziz et al., 1995).
Molecular and Supramolecular Structures
- Metal Coordination : Jacobs et al. (2013) studied the molecular and supramolecular structures of N-(2-pyridin-2-yl)ethyl derivatives of methane-, benzene-, and toluenesulfonamide. Their findings reveal prospective ligands for metal coordination, suggesting applications in the development of coordination complexes and metal-organic frameworks (Jacobs et al., 2013).
Catalysis and Synthesis
- Gas Separation Performance : Islam et al. (2005) discussed the preparation of flexible pyrolytic membranes from sulfonated polyimides for gas separation, indicating how modifications at the molecular level can enhance material properties for specific applications (Islam et al., 2005).
Mécanisme D'action
Orientations Futures
The future directions for this compound could involve further exploration of its biological activities. For example, some of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have shown promising anticancer activities . Therefore, “N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide” could potentially be explored for similar activities in future studies.
Propriétés
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-20(18,19)16-12-7-3-2-6-11(12)13-10-17-9-5-4-8-14(17)15-13/h2-3,6-7,10,16H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFXQGCWKZRGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=CN3CCCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2648741.png)



![Tert-butyl 2-((2-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2648746.png)
![(2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2648748.png)
![8-(2,4-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2648749.png)
![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2648750.png)


![(1R,2S,9S,10S,11R,14S,15S,18S,23R,24S)-10,17-Dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-one](/img/structure/B2648759.png)
![N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2648761.png)

